m-PEG3-ONHBoc

描述

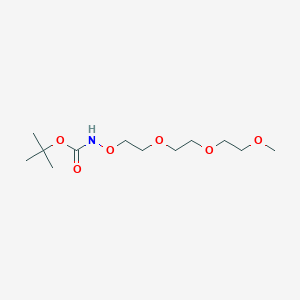

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGDKXJOAGLHED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171931 |

Source

|

| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835759-87-9 |

Source

|

| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-ONHBoc: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-ONHBoc, a heterobifunctional polyethylene glycol (PEG) linker. This document details its chemical and physical properties, outlines a representative synthesis protocol, and describes its key applications in bioconjugation and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound, with the IUPAC name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a discrete PEG (dPEG®) linker characterized by a methoxy-terminated triethylene glycol chain and a terminal N-Boc protected hydroxylamine group.[1] The monodisperse nature of this linker ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[2]

The structure of this compound contains a Boc (tert-butyloxycarbonyl) protecting group on the terminal aminooxy functionality. This Boc group provides stability during synthesis and can be readily removed under acidic conditions to reveal the reactive hydroxylamine group for subsequent conjugation.[2]

Chemical Structure:

Quantitative Data Summary

| Property | Value |

| IUPAC Name | tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate[1] |

| Synonyms | This compound |

| CAS Number | 1835759-87-9[1] |

| Molecular Formula | C12H25NO6[1] |

| Molecular Weight | 279.33 g/mol [1] |

| Exact Mass | 279.1682[1] |

| Appearance | Solid powder[1] |

| Purity | >98%[1] |

| Solubility | Expected to be soluble in water and most organic solvents.[2] Based on analogs like m-PEG3-Amine and m-PEG3-acid, it is predicted to be soluble in Water, DMSO, DCM, and DMF.[3][4] |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

m-PEG3-mesylate (m-PEG3-OMs)

-

N-Boc-hydroxylamine

-

A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-hydroxylamine (1.2 equivalents) and the non-nucleophilic base (2-3 equivalents) in the chosen anhydrous solvent.

-

Addition of m-PEG3-OMs: Slowly add a solution of m-PEG3-OMs (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Deprotection of the Boc Group

The Boc protecting group can be removed under acidic conditions to yield the free aminooxy group, which is then available for conjugation.

Materials:

-

This compound

-

Acidic solution (e.g., trifluoroacetic acid in dichloromethane, or hydrochloric acid in dioxane)

-

Anhydrous organic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound in the anhydrous organic solvent.

-

Add the acidic solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, the solvent and excess acid can be removed under reduced pressure to yield the deprotected product.

Applications in Drug Development

This compound is a versatile linker used in the construction of complex therapeutic molecules, primarily in the fields of ADCs and PROTACs. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The m-PEG3 linker plays a crucial role in the efficacy of a PROTAC by providing optimal spacing and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.

The deprotected aminooxy group of this compound can be reacted with an aldehyde or ketone functionality on a POI ligand or an E3 ligase ligand to form a stable oxime linkage.

Signaling Pathway and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as this compound connects the POI and E3 ligase ligands.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC utilizing a linker like this compound.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

An In-depth Technical Guide to m-PEG3-ONHBoc in Research

Introduction

m-PEG3-ONHBoc, with the IUPAC name tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile linker in the field of bioconjugation. Its structure comprises a short, hydrophilic triethylene glycol (PEG3) chain, a methoxy (m) cap at one terminus, and a tert-butyloxycarbonyl (Boc) protected aminooxy group at the other. This heterobifunctional architecture makes it a valuable tool for researchers, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting bioconjugates, which is often a challenge when working with hydrophobic small molecules. The Boc-protected aminooxy group provides a stable, latent reactive handle that can be deprotected under acidic conditions to reveal a highly reactive aminooxy moiety. This deprotected group can then be chemoselectively ligated to carbonyl groups (aldehydes or ketones) on a target biomolecule to form a stable oxime bond. This technical guide provides a comprehensive overview of the applications, experimental protocols, and relevant data associated with the use of this compound in a research setting.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.

| Property | Value |

| IUPAC Name | tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate |

| Synonyms | m-PEG3-Boc-aminooxy, Boc-aminooxy-dPEG®3-methyl ether |

| CAS Number | 1835759-87-9 |

| Chemical Formula | C12H25NO6 |

| Molecular Weight | 279.33 g/mol |

| Appearance | Solid powder |

| Purity | Typically >98% |

| Solubility | Soluble in water and most organic solvents |

| Storage Conditions | -20°C for long-term storage |

Core Applications in Research

The unique properties of this compound make it a valuable tool in two major areas of therapeutic research: the development of Antibody-Drug Conjugates (ADCs) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic payload specifically to cancer cells by harnessing the targeting ability of a monoclonal antibody (mAb). The linker that connects the antibody to the drug is a critical component that influences the ADC's stability, solubility, and overall efficacy.

This compound is utilized in the site-specific conjugation of payloads to antibodies. This is often achieved by first introducing a carbonyl group (an aldehyde or ketone) onto the antibody, typically through the oxidation of the glycan moieties in the Fc region. After deprotection of the this compound, the resulting aminooxy-PEG linker can be reacted with the engineered carbonyl on the antibody to form a stable oxime linkage. This site-specific conjugation method results in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable safety profile. The PEG3 spacer also helps to improve the solubility and pharmacokinetics of the final ADC.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, as its length, flexibility, and composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This compound can be incorporated as a flexible and hydrophilic linker in PROTAC synthesis. After deprotection, the aminooxy group can be used to conjugate to a POI ligand or an E3 ligase ligand that has been functionalized with a carbonyl group. The PEG3 chain can enhance the solubility and cell permeability of the PROTAC molecule, which are key factors for its biological activity.

Data Presentation

The following tables summarize representative quantitative data for an ADC and a PROTAC constructed using short, hydrophilic PEG linkers, analogous to what could be expected with an this compound linker.

Table 1: Physicochemical and In Vitro Efficacy of a Representative HER2-Targeted ADC with a PEG Linker

| Parameter | Result | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | ~4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC) |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |

| Aggregation | <5% | Size Exclusion Chromatography (SEC-HPLC) |

| In Vitro Plasma Stability (% Intact ADC after 7 days) | >90% | Incubation in human plasma followed by LC-MS analysis |

| In Vitro Cytotoxicity (IC50) vs. SK-BR-3 (HER2-high) | 1.5 nM | Cell Viability Assay (e.g., CellTiter-Glo®) |

| In Vitro Cytotoxicity (IC50) vs. MCF7 (HER2-low) | >1000 nM | Cell Viability Assay (e.g., CellTiter-Glo®) |

Table 2: In Vitro Degradation Efficacy of a Representative BTK-Targeting PROTAC with a PEG Linker

| Parameter | Result | Method of Analysis |

| Target Protein | Bruton's Tyrosine Kinase (BTK) | - |

| Cell Line | MOLM-14 | - |

| DC50 (Concentration for 50% degradation) | 10 nM | Western Blot or In-Cell Western |

| Dmax (Maximum degradation) | >90% | Western Blot or In-Cell Western |

| Degradation Half-life (t1/2) | ~2 hours | Time-course Western Blot |

| Cell Viability (IC50) | 25 nM | Cell Viability Assay (e.g., MTT or CellTiter-Glo®) |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG3 linker.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, add anhydrous toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.

-

The resulting product is the TFA salt of the aminooxy-PEG3 linker, which can often be used directly in subsequent reactions.

-

For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG3 linker.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol outlines the conjugation of the deprotected aminooxy-PEG3-payload to an antibody with an engineered aldehyde group.

Materials:

-

Aldehyde-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)

-

Deprotected aminooxy-PEG3-payload

-

Aniline (optional, as a catalyst)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare a solution of the aldehyde-functionalized antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Dissolve the deprotected aminooxy-PEG3-payload in a minimal amount of a co-solvent like DMSO and then dilute into the Reaction Buffer.

-

Add a 5- to 20-fold molar excess of the aminooxy-PEG3-payload solution to the antibody solution with gentle stirring.

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours.

-

Monitor the conjugation reaction by HIC-HPLC or SDS-PAGE to determine the drug-to-antibody ratio (DAR).

-

Once the desired DAR is achieved, remove the excess, unreacted linker-payload by size-exclusion chromatography or dialysis against the Reaction Buffer.

-

Characterize the final ADC by SEC-HPLC for purity and aggregation, and by LC-MS for mass confirmation.

Protocol 3: Synthesis of a PROTAC using the Deprotected Aminooxy-PEG3 Linker

This protocol provides a general strategy for the final step in a PROTAC synthesis, where the deprotected aminooxy-PEG3 linker is conjugated to a ligand containing a carbonyl group.

Materials:

-

Deprotected aminooxy-PEG3-E3 ligase ligand conjugate

-

POI ligand functionalized with an aldehyde or ketone

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the POI ligand with the carbonyl group (1.0 eq) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

-

In a separate vial, dissolve the deprotected aminooxy-PEG3-E3 ligase ligand conjugate (1.1 eq) in the same anhydrous solvent.

-

Add the solution of the aminooxy-PEG3-E3 ligase ligand conjugate to the solution of the POI ligand.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

-

Upon completion, purify the PROTAC by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

Protocol 4: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC compound (dissolved in DMSO)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., MG132) to confirm that degradation is proteasome-dependent.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the target protein and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Signaling pathway of a HER2-targeted ADC leading to apoptosis.

Caption: Experimental workflow for the synthesis of a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly valuable and versatile tool in modern drug discovery and development. Its well-defined structure, hydrophilic nature, and the specific reactivity of its deprotected aminooxy group allow for the precise and efficient construction of complex bioconjugates. For researchers working on next-generation therapeutics like ADCs and PROTACs, mastering the use of such discrete PEG linkers is essential for creating homogeneous, stable, and highly effective molecules. The ability to enhance solubility and provide a flexible spacer of a defined length makes this compound a critical component in the rational design of targeted therapies, ultimately contributing to the development of safer and more potent drugs.

An In-depth Technical Guide to m-PEG3-ONHBoc: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the m-PEG3-ONHBoc linker, detailing its mechanism of action in bioconjugation, experimental protocols, and relevant quantitative data. This information is intended to empower researchers in the fields of drug development, proteomics, and materials science to effectively utilize this versatile linker in their applications.

This compound is a heterobifunctional linker composed of three key elements: a methoxy-terminated polyethylene glycol (m-PEG) spacer of three units, which imparts hydrophilicity and flexibility; and a hydroxylamine functional group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group provides stability during storage and handling and can be selectively removed under acidic conditions to reveal the reactive aminooxy group.

The primary application of this compound in bioconjugation lies in its ability to form stable oxime bonds with carbonyl-containing molecules, such as aldehydes and ketones. This process, known as oxime ligation, is a highly efficient and chemoselective bioorthogonal reaction, making it an invaluable tool for the precise modification of biomolecules.

Core Mechanism of Action: Oxime Ligation

The bioconjugation process using this compound is a two-step procedure involving the deprotection of the Boc group followed by the oxime ligation reaction.

-

Boc Deprotection: The inert Boc-protected hydroxylamine is activated by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group and liberates the nucleophilic aminooxy functionality.

-

Oxime Ligation: The deprotected aminooxy-PEG linker readily reacts with an aldehyde or ketone on the target molecule. The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration results in the formation of a stable C=N oxime bond.[1][2] This reaction is catalyzed by acidic conditions, with an optimal pH range of 4.5 to 7.5.[3] Aniline and its derivatives can also be employed as catalysts to accelerate the reaction rate at neutral pH.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference(s) |

| Synonyms | This compound, tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate | [4] |

| Molecular Formula | C12H25NO6 | [4] |

| Molecular Weight | 279.33 g/mol | [4] |

| Appearance | Liquid or Solid | |

| Solubility | Soluble in DMSO | [4] |

| Storage Condition | -20°C for long term (months to years) | [4] |

Quantitative Data for Oxime Ligation

The following table summarizes representative quantitative data for oxime ligation reactions, providing insights into the kinetics and stability of the resulting conjugate. While this data is not specific to this compound, it is derived from similar aminooxy-containing molecules and serves as a valuable reference.

| Parameter | Reactants | Conditions | Value | Reference(s) |

| Second-Order Rate Constant (k₂) | Benzaldehyde + Aminooxyacetyl-peptide | pH 7.0, 100 mM Aniline catalyst | 8.2 M⁻¹s⁻¹ | [2] |

| Linkage Stability | Oxime Bond | Physiological pH | Highly stable to hydrolysis | [3] |

Experimental Protocols

This section provides detailed methodologies for the key steps in utilizing this compound for bioconjugation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG linker.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of TFA, add anhydrous toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.

-

The deprotected aminooxy-PEG linker is obtained as a TFA salt and can be used directly in the subsequent conjugation step or after neutralization.

Protocol 2: Oxime Ligation to an Aldehyde- or Ketone-Containing Protein

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a protein.

Materials:

-

Aldehyde- or ketone-functionalized protein

-

Deprotected aminooxy-PEG linker (from Protocol 1)

-

Conjugation Buffer: 100 mM phosphate buffer, pH 6.5-7.5

-

Aniline (optional, as a catalyst)

-

Quenching reagent (e.g., an excess of an aminooxy-containing small molecule or a carbonyl-containing small molecule)

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

-

Dissolve the carbonyl-functionalized protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the deprotected aminooxy-PEG linker in the conjugation buffer.

-

Add a 10- to 50-fold molar excess of the deprotected aminooxy-PEG linker solution to the protein solution.[5]

-

If a catalyst is desired to accelerate the reaction at neutral pH, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle stirring.[5]

-

Monitor the reaction progress by SDS-PAGE (observing a shift in the protein's molecular weight) or LC-MS.

-

(Optional) Quench the reaction by adding a quenching reagent to consume any unreacted functional groups.

-

Purify the PEGylated protein conjugate from excess reagents using size-exclusion chromatography or extensive dialysis.[5]

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the use of this compound.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the precise and efficient modification of biomolecules. Its hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates, while the highly specific and stable oxime ligation chemistry allows for robust and reproducible results. By understanding the core mechanism of action and following the detailed protocols provided in this guide, researchers can confidently apply this linker to a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

The Gatekeeper of Reactivity: Understanding the Role of the Boc Protecting Group in m-PEG3-ONHBoc

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, precision and control are paramount. The strategic use of protecting groups is a cornerstone of modern synthetic chemistry, enabling the stepwise assembly of complex molecular architectures. Among these, the tert-Butyloxycarbonyl (Boc) group plays a pivotal role, particularly in the functionalization of polyethylene glycol (PEG) linkers. This technical guide delves into the critical function of the Boc protecting group in the context of m-PEG3-ONHBoc, a versatile heterobifunctional linker used in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Strategic Importance of the Boc Group in this compound

The this compound molecule, systematically named tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is comprised of a short, hydrophilic triethylene glycol (PEG3) spacer, a methoxy (m) cap at one terminus, and a Boc-protected aminooxy group at the other. The Boc group serves as a temporary shield for the highly reactive aminooxy functionality. This protection is essential for a controlled and sequential conjugation strategy.

The core function of the Boc group in this compound is to prevent the premature reaction of the aminooxy group while other chemical transformations are carried out on a target molecule. Its stability under a wide range of conditions, including basic and nucleophilic environments, allows for synthetic flexibility. The key feature of the Boc group is its susceptibility to cleavage under acidic conditions, which regenerates the free aminooxy group, ready for subsequent conjugation. This acid-labile nature provides an "orthogonal" deprotection strategy, meaning the Boc group can be removed without affecting other common protecting groups that are sensitive to different conditions.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental design.

| Property | Value |

| IUPAC Name | tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate |

| Synonyms | This compound, Boc-aminooxy-mPEG3 |

| CAS Number | 1835759-87-9 |

| Molecular Formula | C12H25NO6 |

| Molecular Weight | 279.33 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO and other organic solvents |

| Storage Conditions | -20°C for long-term storage |

The Chemistry of Boc Protection and Deprotection

The utility of the Boc group lies in the well-established and efficient methods for its introduction (protection) and removal (deprotection).

Boc Protection

While this compound is typically acquired with the Boc group already in place, understanding its formation is crucial for appreciating its stability. The Boc group is generally introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks a carbonyl carbon of Boc₂O, leading to the formation of a stable carbamate.

Boc Deprotection: Unleashing the Reactive Aminooxy Group

The removal of the Boc group is a critical step that unmasks the aminooxy functionality for conjugation. This is typically achieved through acidolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Quantitative Data on Boc Deprotection of PEG Linkers

The efficiency of Boc deprotection is influenced by factors such as acid concentration, temperature, and reaction time. The following table summarizes typical conditions for the deprotection of Boc-protected amino-PEG linkers, which can be adapted for this compound.

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95 | Most common and efficient method. |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 60 - 240 | >90 | Milder alternative to TFA, can be more selective. |

Experimental Protocols

This section provides detailed methodologies for the deprotection of the Boc group from this compound and its subsequent conjugation, which are central to its application in drug development.

Protocol 1: Boc Deprotection of this compound using TFA

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Toluene

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

Azeotropic Removal of Residual TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times to ensure complete removal of residual TFA.

-

Final Product: The resulting product is the TFA salt of the deprotected aminooxy-PEG3, which can often be used directly in the next conjugation step without further purification.

Caption: Experimental workflow for the Boc deprotection of this compound.

Protocol 2: General Procedure for Conjugation to an Aldehyde-Containing Biomolecule

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a biomolecule containing an aldehyde group, forming a stable oxime linkage.

Materials:

-

Deprotected aminooxy-PEG3 (from Protocol 1)

-

Aldehyde-containing biomolecule (e.g., oxidized antibody, synthetic peptide)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Biomolecule Preparation: Prepare a solution of the aldehyde-containing biomolecule in the conjugation buffer.

-

Linker Addition: Add the deprotected aminooxy-PEG3 linker to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used to drive the reaction to completion.

-

Catalyst Addition (Optional): For some reactions, the addition of aniline (1-10 mM final concentration) can accelerate the rate of oxime bond formation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

Monitoring: The progress of the conjugation can be monitored by techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.

-

Purification: Purify the resulting conjugate from excess linker and other reagents using an appropriate method, such as SEC.

Applications in Drug Development

The strategic use of this compound is particularly evident in the synthesis of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic drug. The use of a Boc-protected linker like this compound allows for a controlled, stepwise synthesis. For instance, the cytotoxic drug can be first conjugated to another functional group on a larger linker scaffold. After this step, the Boc group on the PEG moiety can be removed to reveal the aminooxy group, which can then be selectively reacted with an aldehyde group introduced onto the antibody, often through the oxidation of its carbohydrate domains. This ensures a site-specific and homogenous ADC product.

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of m-PEG3-ONHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-ONHBoc (tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate) is a heterobifunctional linker increasingly utilized in bioconjugation, chemical biology, and drug delivery systems. Its structure, featuring a methoxy-terminated tri(ethylene glycol) (m-PEG3) spacer and a tert-butoxycarbonyl (Boc) protected aminooxy group, imparts unique characteristics crucial for its application. The hydrophilic PEG chain is designed to enhance aqueous solubility, a critical parameter for biological applications, while the Boc protecting group offers a stable yet selectively cleavable handle for subsequent conjugation reactions.

This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous buffers. It details experimental protocols for the quantitative determination of these properties and presents available data to inform its effective use in research and development.

Solubility in Aqueous Buffers

The solubility of this compound in aqueous media is primarily governed by its hydrophilic polyethylene glycol (PEG) chain. The ether oxygens in the PEG backbone readily form hydrogen bonds with water molecules, facilitating its dissolution.

Qualitative Solubility Profile

For practical applications, it is often recommended to first prepare a concentrated stock solution in a polar organic solvent such as DMSO or DMF, which can then be diluted into the desired aqueous buffer. This method can help overcome any potential kinetic barriers to dissolution.

Quantitative Solubility Determination

To obtain precise solubility data for this compound in specific aqueous buffers, standardized experimental protocols are necessary. The two most common methods are the thermodynamic (shake-flask) and kinetic solubility assays.

Table 1: Summary of Quantitative Solubility Determination Methods

| Method | Principle | Key Parameters |

| Thermodynamic Solubility (Shake-Flask) | Measures the equilibrium solubility of a compound at saturation. | Excess compound, constant temperature, prolonged agitation (24-72h), quantification of supernatant. |

| Kinetic Solubility | Measures the solubility of a compound under non-equilibrium conditions from a DMSO stock. | DMSO stock concentration, serial dilution in buffer, incubation time (1-2h), detection of precipitation. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the true equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Sealed glass vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily influenced by the lability of the Boc protecting group, particularly as a function of pH. The ether linkages of the PEG backbone are generally stable under typical aqueous buffer conditions.

pH-Dependent Stability of the Boc Group

The tert-butoxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions but is labile to acid.[2][3][4] The deprotection occurs via an acid-catalyzed hydrolysis mechanism, leading to the formation of the free aminooxy group, carbon dioxide, and tert-butanol.

Table 2: Stability Profile of the Boc Protecting Group

| Condition | Stability | Comments |

| Acidic (pH < 4) | Labile | Cleavage rate is dependent on pH and temperature. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) lead to rapid deprotection.[2][4] |

| Neutral (pH 6-8) | Generally Stable | Expected to be stable for typical experimental timescales in standard biological buffers (e.g., PBS at pH 7.4). |

| Basic (pH > 8) | Stable | The Boc group is resistant to hydrolysis under basic conditions.[2][3] |

While precise kinetic data for the hydrolysis of this compound is not available, a study on a Boc-protected compound in a solution of 0.1% TFA in acetonitrile/water (a mildly acidic condition) showed approximately 10% cleavage after 4 hours at room temperature.[2] This suggests that prolonged exposure to even mildly acidic conditions should be avoided if the integrity of the Boc group is critical.

Stability of the PEG Linker

The poly(ethylene glycol) chain, composed of stable ether linkages, is generally considered robust and does not undergo degradation under standard aqueous buffer conditions (pH 4-10) and moderate temperatures.

Experimental Protocol: Stability Assessment by RP-HPLC

This protocol provides a method to quantify the rate of cleavage of the Boc group from this compound in aqueous buffers of different pH values.

Objective: To determine the half-life of this compound in various aqueous buffers by monitoring its degradation over time.

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., pH 4, 5, 7.4, and 9)

-

Quenching solution (e.g., a basic buffer like Tris, pH 8.5, to neutralize acidic samples)

-

Reversed-phase HPLC (RP-HPLC) system with a C18 column and a suitable detector

-

Thermostated incubator or water bath

-

Autosampler vials

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Reaction Initiation: Dilute the stock solution into the pre-warmed aqueous buffers of different pH values to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by diluting the aliquot into a quenching solution if necessary (particularly for the acidic samples) to stop further degradation.

-

HPLC Analysis: Inject the quenched aliquots into the RP-HPLC system. The method should be able to resolve the parent compound (this compound) from its deprotected product (m-PEG3-ONH2).

-

Data Analysis: Plot the peak area of the parent compound against time. Calculate the degradation rate constant and the half-life (t½) by fitting the data to a first-order kinetic model.

References

An In-depth Technical Guide to m-PEG3-ONHBoc in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of m-PEG3-ONHBoc in Advanced Drug Conjugates

In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. This compound, chemically known as tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a heterobifunctional linker designed for the precise construction of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This linker's structure is defined by three key components:

-

A methoxy-terminated polyethylene glycol (m-PEG3) spacer, which imparts hydrophilicity to the resulting conjugate. This can enhance solubility, reduce aggregation, and potentially improve pharmacokinetic properties.

-

An aminooxy (-ONH-) functional group, which, after deprotection, allows for highly specific and stable covalent bond formation with aldehyde or ketone moieties via an oxime ligation reaction. This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the biomolecule.

-

A tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality, which ensures stability during storage and synthesis, and can be readily removed under acidic conditions to enable the conjugation reaction.

This technical guide provides an in-depth overview of the applications of this compound in targeted drug delivery, including representative experimental protocols, data presentation, and visualizations of key pathways and workflows.

Data Presentation: Expected Performance of Conjugates with PEG3 Linkers

Table 1: Representative Degradation Efficiency for PROTACs with Short PEG Linkers

| PROTAC Candidate | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-1 | PEG3 Linker | Protein X | CRBN | 75 | >90 | Cancer Line A |

| PROTAC-2 | Alkyl Chain | Protein X | CRBN | >1000 | <25 | Cancer Line A |

| PROTAC-3 | PEG5 Linker | Protein X | VHL | 45 | 95 | Cancer Line B |

This data is illustrative and highlights the enhanced degradation potency (lower DC50) and efficacy (higher Dmax) often observed with hydrophilic PEG linkers compared to more rigid alkyl chains.

Table 2: Representative Pharmacokinetic Properties of ADCs with PEG Linkers

| ADC Candidate | Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | Half-life (days) |

| ADC-A | m-PEG3-Oxime | ~4 | 10.5 | 8.2 |

| ADC-B | Non-PEG, cleavable | ~4 | 15.2 | 5.7 |

| ADC-C | m-PEG3-Oxime | ~8 | 18.9 | 6.1 |

This illustrative data demonstrates how PEG linkers can lead to reduced clearance and a longer half-life compared to non-PEG linkers. A higher DAR can lead to faster clearance.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of ADCs and PROTACs using an this compound linker.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol involves a two-step process: the generation of aldehyde groups on the antibody and the subsequent conjugation with the deprotected m-PEG3-ONH2-drug payload.

Part A: Generation of Aldehyde Groups on the Antibody

-

Antibody Preparation: Prepare a solution of the monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) at a concentration of 5-10 mg/mL.

-

Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction in the dark for 30 minutes at room temperature.

-

Quenching: Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 15 minutes.

-

Purification: Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) using a desalting column.

-

Characterization: Confirm the presence of aldehyde groups using a suitable colorimetric assay.

Part B: Deprotection of this compound-Payload and Conjugation

-

Boc Deprotection: Dissolve the this compound-payload conjugate in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for complete removal of the Boc group. Remove the solvent and TFA under reduced pressure.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the deprotected aminooxy-PEG3-payload to the aldehyde-functionalized antibody solution.

-

Incubation: Incubate the reaction mixture for 16-24 hours at 37°C. The reaction can be catalyzed by the addition of aniline to a final concentration of 10-100 mM if a higher pH (6.5-7.4) is used.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different Drug-to-Antibody Ratios (DARs).

-

Characterization:

-

DAR Determination: Measure the DAR by UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.

-

Purity and Aggregation: Assess the purity and extent of aggregation by SEC.

-

In vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay (e.g., MTS or CellTiter-Glo) on target-expressing and non-expressing cell lines to determine the IC50.

-

Protocol 2: Synthesis of a PROTAC using this compound

This protocol describes a modular approach for PROTAC synthesis involving oxime ligation and a subsequent amide coupling.

Part A: Oxime Ligation of a Ketone-Functionalized E3 Ligase Ligand

-

Boc Deprotection of Linker: Dissolve this compound in 50% TFA in DCM and stir for 1-2 hours at room temperature. Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy-PEG3 linker.

-

Oxime Ligation: Dissolve the ketone-functionalized E3 ligase ligand (1.0 eq) and the deprotected aminooxy-PEG3 linker (1.1 eq) in a suitable solvent (e.g., methanol or a buffer at pH 4.5). Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Purification: Purify the E3 ligase-linker intermediate by reverse-phase HPLC.

Part B: Amide Coupling to a Carboxylic Acid-Functionalized Target Protein Ligand

-

Activation of Target Ligand: Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

-

Amide Coupling: Add the purified E3 ligase-linker intermediate (1.0 eq) to the activated target protein ligand solution. Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Purification: Purify the final PROTAC product by reverse-phase HPLC.

-

Characterization:

-

Structural Verification: Confirm the structure of the final PROTAC by high-resolution mass spectrometry and NMR.

-

In vitro Degradation: Perform a Western blot analysis to determine the degradation of the target protein in a relevant cell line. Treat cells with a range of PROTAC concentrations to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

-

Cell Viability: Assess the cytotoxic or cytostatic effects of the PROTAC on cell viability using an appropriate assay.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes involved in the application of this compound.

The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biotherapeutics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, have demonstrated remarkable clinical efficacy. Central to the design and performance of an ADC is the linker, a component that profoundly influences its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile and powerful tool for optimizing ADC properties. This in-depth technical guide explores the multifaceted applications of PEG linkers in ADC development, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform and guide researchers in this dynamic field.

The Pivotal Role of PEG Linkers in ADC Design

The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody molecule can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[] PEG linkers, being hydrophilic, biocompatible, and structurally flexible, offer a powerful solution to mitigate these issues.[][2] The incorporation of PEG moieties into the linker design can impart several beneficial properties to the resulting ADC.[]

Key Advantages of PEG Linkers in ADCs:

-

Enhanced Hydrophilicity and Solubility : PEG chains create a hydrophilic "shield" around the hydrophobic payload, improving the overall solubility of the ADC in aqueous environments and preventing aggregation.[][3] This is crucial for maintaining the stability of the ADC during formulation and administration.[]

-

Improved Pharmacokinetics : PEGylation significantly increases the hydrodynamic size of the ADC, which reduces renal clearance and shields it from uptake by the reticuloendothelial system.[4][5] This leads to a prolonged plasma half-life, increased overall exposure (Area Under the Curve, AUC), and enhanced tumor accumulation.[6][7]

-

Reduced Immunogenicity : The flexible PEG chains can mask potential immunogenic epitopes on the antibody or payload, reducing the risk of an anti-drug antibody (ADA) response.[8][9]

-

Modulation of Drug-to-Antibody Ratio (DAR) : The use of PEG linkers can facilitate the conjugation of a higher number of drug molecules per antibody (higher DAR) without inducing aggregation, which can enhance the potency of the ADC.[9][10]

-

Controlled Drug Release : PEG linkers can be designed as either cleavable or non-cleavable, providing control over the payload release mechanism at the target site.[11][12]

Quantitative Impact of PEG Linkers on ADC Properties

The inclusion of PEG linkers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of ADCs. The length and architecture of the PEG chain are critical parameters that can be modulated to fine-tune these effects.[]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

| PEG Length | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate | Reference(s) |

| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | Baseline | [7] |

| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs | [7] |

| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs | [7] |

| PEG24 | RS7-mPEG24-MMAE | Animal Model | Prolonged | Slower | [7] |

| 4 kDa | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase vs. No PEG | Not Reported | [7][13] |

| 10 kDa | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase vs. No PEG | Not Reported | [7][13] |

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

| PEG Linker Length | ADC Example | Cell Line | Target Antigen | Relative IC50 | Key Findings & References |

| No PEG / Short PEG (e.g., PEG2-PEG4) | Trastuzumab-MMAE | SK-BR-3 | HER2 | Baseline / High Potency | Generally maintains high in vitro potency.[4][11] |

| Intermediate PEG (e.g., PEG8-PEG12) | Trastuzumab-MMAE | SK-BR-3 | HER2 | Slight Increase | Often represents a good balance between improved pharmacokinetics and retained potency. A slight decrease in potency may be observed.[4][11] |

| Long PEG (e.g., PEG24, 10kDa) | ZHER2-PEG10K-MMAE | NCI-N87 | HER2 | Significant Increase | Can lead to a notable decrease in in vitro potency due to steric hindrance.[13][14] |

Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers

| PEG Linker | ADC Construct | Xenograft Model | Animal Model | Efficacy Endpoint | Result | Reference(s) |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Mouse | Tumor Growth Inhibition | Less effective tumor growth inhibition. | [15] |

| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | Mouse | Tumor Growth Inhibition | More ideal tumor therapeutic ability. | [13][15] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of PEGylated ADCs.

Protocol 1: ADC Conjugation via Aminooxy-PEG Linker

This protocol describes the site-specific conjugation of a drug to an antibody through an aminooxy-PEG linker, which reacts with an aldehyde group introduced into the antibody's glycan structure.[16]

Materials:

-

Monoclonal antibody (mAb)

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Aminooxy-PEG-Drug linker

-

Aniline (catalyst)

-

Reaction Buffer (e.g., PBS, pH 6.5-7.5)

-

Size-Exclusion Chromatography (SEC) column or Protein A affinity chromatography column

Procedure:

-

Antibody Oxidation:

-

Dissolve the mAb in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.[16]

-

Protect the solution from light and add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.[16]

-

Incubate the reaction in the dark at 4°C for 30 minutes.[16]

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[16]

-

Purify the oxidized antibody by buffer exchange into the reaction buffer using centrifugal filter units to remove excess periodate and byproducts.[16]

-

-

Conjugation Reaction:

-

Dissolve the aminooxy-PEG-drug linker in a suitable solvent (e.g., DMSO) to create a stock solution.[16]

-

Add the aminooxy-PEG-drug linker stock solution to the oxidized antibody solution to achieve a 5-20 fold molar excess of the linker over the antibody.[16]

-

Add aniline to a final concentration of 1-5 mM as a catalyst.[16]

-

Incubate the reaction at room temperature for 2-16 hours.[16]

-

-

Purification:

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

A. UV/Vis Spectroscopy

This is a simple and convenient method for determining the average DAR.[9][18]

Principle: The Beer-Lambert law is applied by measuring the absorbance of the ADC at two different wavelengths, typically at 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[][18]

Procedure:

-

Measure the UV/Vis spectrum of the purified ADC solution.

-

Record the absorbance values at 280 nm and the λmax of the drug.

-

The concentrations of the antibody and the drug can be calculated using a set of simultaneous equations incorporating the molar extinction coefficients of the antibody and the drug at these two wavelengths.[9]

-

The average DAR is then calculated as the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is a standard technique for determining the DAR and drug load distribution for cysteine-conjugated ADCs.[2][18]

Procedure:

-

Mobile Phase Preparation:

-

Chromatography:

-

Equilibrate the HIC column with a high percentage of Mobile Phase A.

-

Inject the ADC sample.

-

Elute the different ADC species by applying a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

-

ADCs with a higher number of conjugated drugs are more hydrophobic and will elute later.

-

-

Data Analysis:

-

The average DAR is calculated by the weighted average of the peak areas corresponding to each drug-loaded species.[]

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[14][19]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC with a specific PEG linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-96 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.[19]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in ADC development and function.

Conclusion

PEG linkers are a critical and versatile component in the design of modern antibody-drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and enable higher drug loading directly contributes to the development of more effective and safer targeted cancer therapies. The strategic selection of PEG linker length and architecture is a key consideration in the optimization of an ADC's therapeutic index. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to rationally design, synthesize, and evaluate novel PEGylated ADCs with the potential for significant clinical impact. As ADC technology continues to evolve, the innovative use of PEG linkers will undoubtedly remain at the forefront of advancing this powerful therapeutic modality.

References

- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. hpst.cz [hpst.cz]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmiweb.com [pharmiweb.com]

- 19. benchchem.com [benchchem.com]

The Pivotal Role of Discrete PEG3 Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker classes, polyethylene glycol (PEG) linkers, and specifically discrete PEG3 linkers, have garnered significant attention for their ability to impart favorable characteristics to PROTAC molecules. This technical guide provides a comprehensive overview of the benefits of utilizing a discrete PEG3 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Principles of PEG Linkers in PROTAC Design

The linker in a PROTAC molecule plays a crucial role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase, a prerequisite for subsequent ubiquitination and degradation.[3][4] The length, flexibility, and chemical composition of the linker directly influence the stability and geometry of this complex. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and flexibility that can address key challenges in PROTAC development, such as poor solubility and cell permeability, which often arise from the large and lipophilic nature of these molecules.[5][6]

A discrete PEG3 linker, consisting of three ethylene glycol units, provides a specific balance of these properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the PROTAC molecule, which is crucial for both in vitro handling and in vivo administration.[1][5] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, promoting interaction with aqueous environments.[5]

-

Modulated Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, thereby improving cell permeability. This "chameleon-like" effect is a key advantage of flexible linkers.[1] However, there is a delicate balance, as excessively long PEG chains can negatively impact permeability.[]

-

Optimal Ternary Complex Formation: The length of the linker is a critical parameter for achieving a stable and productive ternary complex.[3][4] A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, while a linker that is too long can result in an unstable complex.[3][8] Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a given POI-E3 ligase pair.

Quantitative Data on the Impact of PEG3 Linkers

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, including PEG3, on PROTAC performance.

| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | CRBN | 0 PEG units | < 0.5 | > 90 | H661 | [9] |

| BRD4 | CRBN | 1 PEG unit | > 5 | ~50 | H661 | [9] |

| BRD4 | VHL | PEG3 | 25 | >95 | MV4-11 | [4] |

| BRD4 | VHL | PEG4 | 10 | >95 | MV4-11 | [4] |

| BRD4 | VHL | PEG5 | 35 | >90 | MV4-11 | [4] |

Table 1: Impact of Linker Length on BRD4 Degradation. This table illustrates that for BRD4 degradation, a very short linker can be highly effective when recruiting the CRBN E3 ligase. However, when using the VHL E3 ligase, a PEG4 linker demonstrated the highest potency. This highlights the target and E3 ligase-dependent nature of linker optimization.

| PROTAC Series | Linker Composition | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Reference |

| VH032-based | 2-unit PEG | 0.04 | [10] |

| AT Series | Varies | Moderate decrease with added PEG units | [10] |

| CM/CMP Series | Varies | Moderate decrease with added PEG units | [10] |

Table 2: Impact of PEG Linker Length on PROTAC Permeability. This table summarizes data from studies on VH032-based PROTACs, showing a general trend of decreased passive permeability with increasing PEG linker length. However, the "AT" and "CM/CMP" series show a more moderate decrease, suggesting that the overall molecular structure of the PROTAC influences the impact of the PEG linker.

| Linker Type | PROTAC Solubility (µg/mL) |

| Alkyl C8 | 5 |

| PEG4 | 25 |

| PEG8 | 60 |

| 10-unit PEG | 150 |

| PEG12 | 180 |

Table 3: General Trend of Increased Solubility with Longer PEG Chains. This table presents illustrative data demonstrating the positive correlation between PEG linker length and the aqueous solubility of a PROTAC.[1]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The process begins with the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[2][11]

Caption: PROTAC-mediated protein degradation pathway.

Workflow for PROTAC Design and Evaluation

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.[3]

Caption: Workflow for PROTAC design and evaluation.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Synthesis of a PROTAC using a Bifunctional PEG3 Linker

This protocol describes a common synthetic route for coupling a POI ligand and a VHL E3 ligase ligand using a bifunctional PEG3 linker (e.g., Amino-PEG3-acid).

Materials:

-

POI ligand with a free amine or carboxylic acid

-

VHL E3 ligase ligand with a free amine or carboxylic acid

-

Amino-PEG3-acid linker

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate)

-

RP-HPLC system for purification

-

LC-MS and NMR for characterization

Procedure:

-

Step 1: Coupling of Linker to First Ligand: a. Dissolve the first ligand (containing a carboxylic acid, 1.0 eq) and Amino-PEG3-acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the intermediate by RP-HPLC.

-

Step 2: Coupling of Intermediate to Second Ligand: a. Dissolve the purified intermediate (1.0 eq) and the second ligand (containing an amine, 1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Perform an aqueous workup and purify the final PROTAC by RP-HPLC.

-

Characterization: a. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[2][11]

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and plates

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate.

-

Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Re-probe the same membrane for the loading control protein. c. Quantify the band intensities using software like ImageJ. d. Normalize the POI band intensity to the corresponding loading control band. e. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[3][9]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measure of a PROTAC's passive permeability.[12][13]

Materials:

-

96-well filter plate with a PVDF membrane

-

96-well acceptor plate

-

Phospholipid solution (e.g., phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PROTAC stock solution (in DMSO)

-

LC-MS/MS system for quantification

Procedure:

-

Plate Preparation: a. Coat the filter plate membrane with the phospholipid solution. b. Add PBS to the acceptor plate.

-

Assay Execution: a. Add the PROTAC solution (diluted in PBS) to the donor wells of the filter plate. b. Place the filter plate on top of the acceptor plate. c. Incubate for 4-16 hours at room temperature.

-